molecular formula C12H18O7 B13801505 [(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

Cat. No.: B13801505
M. Wt: 274.27 g/mol
InChI Key: WNHXYQWRRURBBJ-GWOFURMSSA-N
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Description

[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a furodioxol ring system, which is a key feature contributing to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a precursor containing the furodioxol ring system.

    Acetylation Reaction: The key step involves the acetylation of the hydroxyl groups present in the precursor. This is achieved using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, contributing to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of [(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on proteins or other molecules. This acetylation can alter the activity or function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol]
  • [(3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol]
  • [(3aR,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)methyl-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl trifluoromethanesulfonate]

Uniqueness

[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate is unique due to its specific acetylation pattern and the presence of the furodioxol ring system. This structure imparts distinct reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

InChI

InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11-/m1/s1

InChI Key

WNHXYQWRRURBBJ-GWOFURMSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)OC(=O)C)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C

Origin of Product

United States

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